molecular formula C8H6ClNS B1345658 6-Chloro-2-methylbenzo[d]thiazole CAS No. 4146-24-1

6-Chloro-2-methylbenzo[d]thiazole

Cat. No. B1345658
CAS RN: 4146-24-1
M. Wt: 183.66 g/mol
InChI Key: DGMXMWBHUAEUQK-UHFFFAOYSA-N
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Description

6-Chloro-2-methylbenzo[d]thiazole, also known as CMBT, is a heterocyclic compound. It has a molecular weight of 183.66 . The IUPAC name for this compound is 6-chloro-2-methyl-1,3-benzothiazole .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylbenzo[d]thiazole is represented by the linear formula C8H6ClNS . The Inchi Code for this compound is 1S/C8H6ClNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

6-Chloro-2-methylbenzo[d]thiazole is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Antimycobacterial Agents

  • Application Summary : Thiazole derivatives, specifically imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been found to be important in the search for new anti-mycobacterial agents .
  • Methods of Application : These compounds were designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles .
  • Results : The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

2. Antibacterial and Antioxidant Activities

  • Application Summary : Thiazole-based Schiff base compounds have shown significant antibacterial and antioxidant activities .
  • Methods of Application : Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize these compounds .
  • Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively .

3. Quorum Sensing Pathways

  • Application Summary : Thiazole derivatives have been found to play a role in bacterial quorum sensing pathways . These pathways allow bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

4. Synthesis of 6-Arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones

  • Application Summary : 6-Chloro-2-methylbenzo[d]thiazole has been used in the synthesis of 6-Arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones .
  • Methods of Application : The compound was synthesized in the presence of CeCl3 and appropriate arylamine .

5. Quorum Sensing Pathways

  • Application Summary : Thiazole derivatives have been found to play a role in bacterial quorum sensing pathways . These pathways allow bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

6. Synthesis of 6-Arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones

  • Application Summary : 6-Chloro-2-methylbenzo[d]thiazole has been used in the synthesis of 6-Arylamino-5-chloro-2-methylbenzo[d]thiazole-4,7-diones .
  • Methods of Application : The compound was synthesized in the presence of CeCl3 and appropriate arylamine .

Safety And Hazards

The safety information for 6-Chloro-2-methylbenzo[d]thiazole indicates that it has some hazards. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

6-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMXMWBHUAEUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194362
Record name Benzothiazole, 6-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylbenzo[d]thiazole

CAS RN

4146-24-1
Record name 6-Chloro-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4146-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 6-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 6-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

112.25 parts of the sodium salt of 4-chloro-2-mercaptophenylurea, which salt is obtainable according to Example 6 of European Pat. No. 0,039,483, are suspended in 450 parts of glacial acetic acid in an autoclave. The pressure vessel is closed and heated slowly to 150° C.-160° C. in the course of 2 hours, a pressure of about 5 bar being established. The water formed is discharged continuously via a pressure release valve. The reaction is complete after 5 hours. The autoclave is cooled to room temperature and opened, the reaction mixture is allowed to run into 1000 parts of water, and the precipitated 6-chloro-2-methylbenzothiazole is isolated by filtration, washed neutral and dried in vacuo at 40° C. 85.6 parts of a product of the formula ##STR21## of melting point 85° C.-86° C. are obtained; this corresponds to a yield of 93.3% of theory, based on sodium salt employed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Tian, W Luo, Z Gan, D Li, Z Dai, H Wang, X Wang… - Molecules, 2019 - mdpi.com
A simple, economical and metal-free approach to the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles from 2-aminophenols, 2-aminothiophenols and DMF …
Number of citations: 20 www.mdpi.com

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